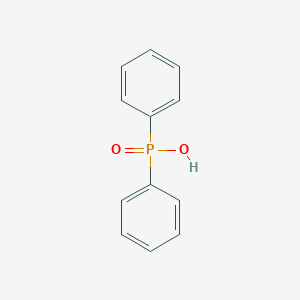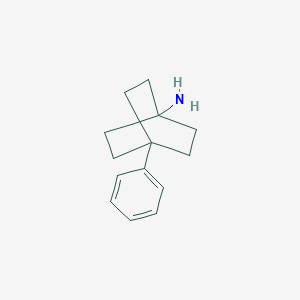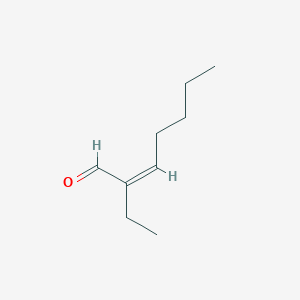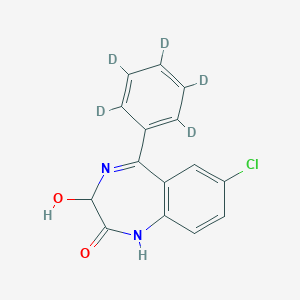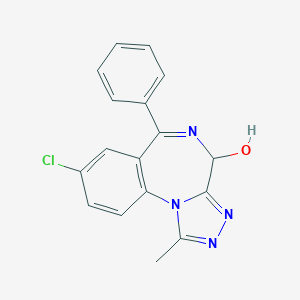
1-(2-Chlorophenyl)biguanide
Vue d'ensemble
Description
“1-(2-Chlorophenyl)biguanide” is a chemical compound with the molecular formula C8H11Cl2N5 . It is used in laboratory chemicals . It is also known as "{[(2-chloroanilino)(imino)methyl]amino} methanimidamide hydrochloride" .
Synthesis Analysis
The synthesis of biguanide compounds has been extensively studied . The conditions chosen for the synthesis of a small library of pyrazole-containing biguanide derivatives were 2 equivalents of dicyandiamide and 2.2 equivalents of trimethylsilyl chloride in dry acetonitrile under MW irradiation (200–400 W) for 15 min at 140 °C .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)biguanide” is characterized by an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)biguanide” is a solid substance . It has a boiling point of 247 - 250 °C / 476.6 - 482 °F .
Applications De Recherche Scientifique
1. Agonist Properties at 5-HT3 Receptors
- Research Insight: 1-(m-Chlorophenyl)-biguanide has been identified as a potent, high-affinity agonist at 5-HT3 receptors, showcasing its potential in neurological and pharmacological studies (Kilpatrick, Butler, Burridge, & Oxford, 1990).
2. Crystal Structure Analysis
- Research Insight: The crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride has been elucidated, providing valuable information for chemical and pharmaceutical research (C. Brown, 1967).
3. Interactions with Dopamine Transporter
- Research Insight: 1-(m-Chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes, indicating its potential influence on dopamine-related neurological processes (Campbell, Womer, & Simon, 1995).
4. General Pharmacology and Toxicity Studies
- Research Insight: Studies have explored the general pharmacological properties and toxicity of N1-p-chlorophenyl-N5-isopropyl biguanide, contributing to a better understanding of its safety profile (Chen & Anderson, 1947).
5. Effect on NG108-15 Neuroblastoma × Glioma Cells
- Research Insight: The novel agonist, 1-(m-chlorophenyl)-biguanide, affects 5-HT3 receptors in NG108-15 mouse neuroblastoma x rat glioma hybrid cells, indicating its role in cancer and neurobiological research (Boess, Sepúlveda, Lummis, & Martin, 1992).
6. Adsorption Mechanism on Cellulose
- Research Insight: Research on the adsorption mechanism of Chlorhexidine (which contains biguanide residues) on cellulose offers insights into its potential applications in biotechnology and materials science (Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007).
7. Analytical Methods for Detection
- Research Insight: High-Performance Liquid Chromatography (HPLC) has been developed for the determination of biguanides and related compounds, highlighting the importance of analytical methods in monitoring and researching these compounds (Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015).
Mécanisme D'action
Target of Action
1-(2-Chlorophenyl)biguanide, also known as meta-Chlorophenylbiguanide (m-CPBG), primarily targets the 5-HT3 receptor and the α2A-adrenergic receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a crucial role in the regulation of neurotransmission. The α2A-adrenergic receptor is a type of adrenergic receptor involved in the regulation of norepinephrine release.
Mode of Action
1-(2-Chlorophenyl)biguanide acts as an allosteric agonist and modulator of the 5-HT3 receptor . This means it binds to a site on the receptor different from the active site, changing the receptor’s conformation and enhancing its response to serotonin. Additionally, it acts as an antagonist of the α2A-adrenergic receptor , meaning it binds to this receptor and blocks its activation by norepinephrine.
Biochemical Pathways
It is known that biguanides, the family of compounds to which 1-(2-chlorophenyl)biguanide belongs, inhibit mitochondrial complex i . This inhibition induces energy stress and activates compensatory responses mediated by energy sensors . The therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i, suggesting the involvement of additional mechanisms .
Pharmacokinetics
It is known that biguanides, in general, have a complex pharmacokinetic profile . For instance, metformin, a well-studied biguanide, has a peak plasma concentration ranging between 7.74–23.23 μM depending on the dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Chlorophenyl)biguanide and their impact on its bioavailability remain to be elucidated.
Result of Action
It is known to have anxiogenic, emetic, and hypothermic effects in animal studies . These effects are likely due to its interaction with the 5-HT3 and α2A-adrenergic receptors.
Action Environment
The action, efficacy, and stability of 1-(2-Chlorophenyl)biguanide can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Moreover, it should be stored in a well-ventilated place with the container kept tightly closed
Safety and Hazards
“1-(2-Chlorophenyl)biguanide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFJPZMYHPQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274880 | |
| Record name | 1-(2-chlorophenyl)biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)biguanide | |
CAS RN |
49872-43-7 | |
| Record name | 1-(2-chlorophenyl)biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





